4-((2,4-Diamino-5-methylphenyl)amino)phenol
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Overview
Description
4-((2,4-Diamino-5-methylphenyl)amino)phenol is an organic compound with the molecular formula C13H15N3O. It is characterized by the presence of both amino and phenol functional groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Diamino-5-methylphenyl)amino)phenol typically involves the reaction of 2,4-diamino-5-methylphenylamine with phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Diamino-5-methylphenyl)amino)phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and phenol groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-((2,4-Diamino-5-methylphenyl)amino)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-((2,4-Diamino-5-methylphenyl)amino)phenol involves its interaction with specific molecular targets and pathways. The amino and phenol groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-{[(4-methylphenyl)amino]methyl}phenol: This compound has a similar structure but with a methyl group instead of an amino group.
4-Amino-2,5-dimethylphenol: This compound has additional methyl groups on the phenol ring.
Properties
CAS No. |
93918-03-7 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-(2,4-diamino-5-methylanilino)phenol |
InChI |
InChI=1S/C13H15N3O/c1-8-6-13(12(15)7-11(8)14)16-9-2-4-10(17)5-3-9/h2-7,16-17H,14-15H2,1H3 |
InChI Key |
VDGHWKVBYSUBOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)NC2=CC=C(C=C2)O |
Origin of Product |
United States |
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